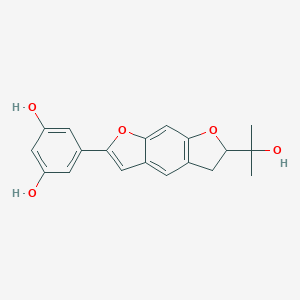
Moracin O
Descripción general
Descripción
Moracin O is a 2-arylbenzofuran isolated from Morus alba Linn. It shows significant neuroprotective and analgesic activities. It also has a strong protective influence against doxorubicin-induced cardiomyopathy in H9c2 cells .
Synthesis Analysis
The first total synthesis of Moracin O was achieved using a Sonogashira cross-coupling reaction followed by in situ cyclization . The absolute configuration of natural Moracin O was established during this process .Molecular Structure Analysis
The molecular structure of Moracin O is a naturally occurring benzofuran . It’s part of the phenylpropanoid pathway, and a p-coumaroyl CoA 2’-hydroxylase is presumed to be involved in its biosynthesis .Chemical Reactions Analysis
Moracin O is traced to the phenylpropanoid pathway, and a putative biosynthetic pathway of moracins was proposed . Key enzymes in the pathway were identified, and their expression levels were verified .Aplicaciones Científicas De Investigación
Anti-Inflammatory and Immunomodulatory Properties
Moracin O, a compound found in Morus alba (mulberry), has demonstrated potential in treating inflammatory conditions. Lee et al. (2016) found that moracins, including Moracin O, can inhibit interleukin (IL)-6 production and reduce inflammation in lung tissues, suggesting a potential role in treating airway inflammation (Lee et al., 2016). Additionally, moracin derivatives have been found to inhibit nitric oxide production, further supporting their anti-inflammatory potential (Guo, Zou, & Zheng, 2018).
Antioxidant Activity
Moracin O has been studied for its antioxidant properties. Boulebd (2020) investigated moracin T, a related compound, and found that it has significant radical-scavenging action, which is crucial for designing potent antioxidant agents. This suggests that moracin O may also exhibit similar antioxidant properties (Boulebd, 2020).
Potential in Osteoarthritis Treatment
Zhou et al. (2020) explored the role of moracin in osteoarthritis (OA). They found that moracin could reduce the expression of inflammatory markers and prevent cartilage degradation in OA, indicating its potential as a therapeutic agent for OA (Zhou et al., 2020).
Antimicrobial Properties
Moracin compounds, including moracin O, have shown antimicrobial activity. Kuete et al. (2009) reported that moracins were able to inhibit the growth of several microbial species, supporting the potential use of moracin O in antimicrobial therapies (Kuete et al., 2009).
Potential in Cancer Treatment
Research has also indicated that moracin O and its derivatives may have applications in cancer treatment. For example, Khyade et al. (2013) studied the effects of moracin on skin cancer models and found it could reduce tumor incidence and influence key markers related to cancer progression (Khyade & Lonkar, 2013).
Mecanismo De Acción
Target of Action
Moracin O, a natural product derived from Morus species, primarily targets the Hypoxia-inducible factor-1α (HIF-1α) and heterogeneous nuclear ribonucleoprotein A2B1 (hnRNPA2B1) . HIF-1α is a transcription factor that mediates cellular adaptation to hypoxic conditions, playing a crucial role in tumor survival . hnRNPA2B1 is a member of the hnRNP family of RNA binding proteins, involved in various aspects of nucleic acid metabolism .
Mode of Action
Moracin O inhibits the initiation of HIF-1α translation by binding to the C-terminal glycine-rich domain of hnRNPA2B1, thereby inhibiting its subsequent binding to the 3’-untranslated region of HIF-1α mRNA . This interaction suppresses HIF-1α protein synthesis, particularly under hypoxic conditions .
Biochemical Pathways
The action of Moracin O affects the HIF-1α pathway, which plays a critical role in angiogenesis, cell proliferation, glucose uptake, apoptosis, and metastasis . By inhibiting HIF-1α, Moracin O disrupts these processes, potentially slowing tumor growth and enhancing the effectiveness of anticancer therapies .
Pharmacokinetics
Its analog mo-460 has been shown to suppress the accumulation of hif-1α in hep3b cells
Result of Action
The primary result of Moracin O’s action is the suppression of HIF-1α protein synthesis under hypoxic conditions . This leads to the accumulation of stress granules and potentially slows tumor growth . Moreover, Moracin O has been reported to have neuroprotective and anti-inflammatory effects .
Action Environment
The environment can significantly influence the action, efficacy, and stability of Moracin O. For instance, hypoxic conditions, which are common in rapidly proliferating tumors, can enhance the compound’s ability to inhibit HIF-1α . .
Propiedades
IUPAC Name |
5-[(6R)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-19(2,22)18-7-11-3-10-6-15(23-16(10)9-17(11)24-18)12-4-13(20)8-14(21)5-12/h3-6,8-9,18,20-22H,7H2,1-2H3/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTMYIWMPJSCAZ-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317614 | |
| Record name | (-)-Moracin O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 42604718 | |
CAS RN |
123702-97-6 | |
| Record name | (-)-Moracin O | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123702-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Moracin O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(6R)-5,6-Dihydro-6-(1-hydroxy-1-methylethyl)benzo[1,2-b:5,4-b']difuran-2-yl]-1,3-benzenediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



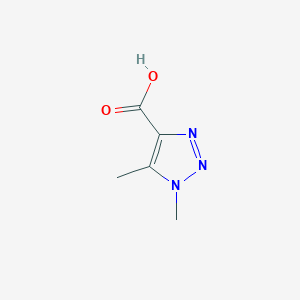
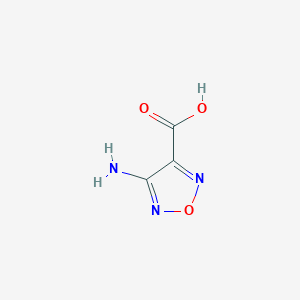
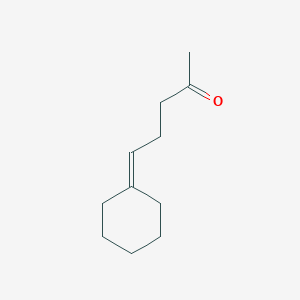
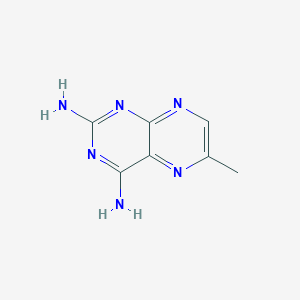
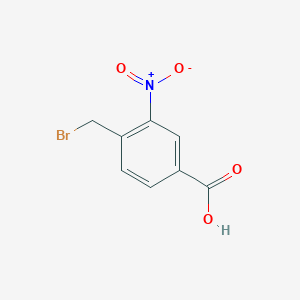
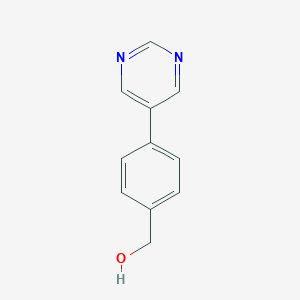
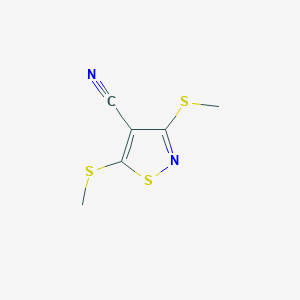
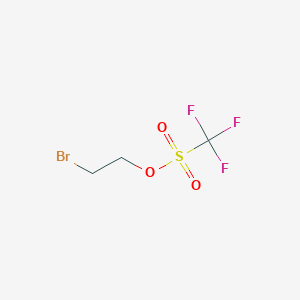
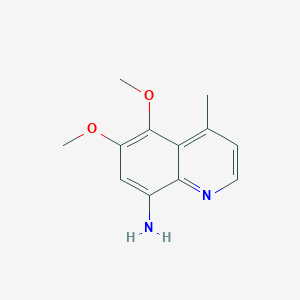

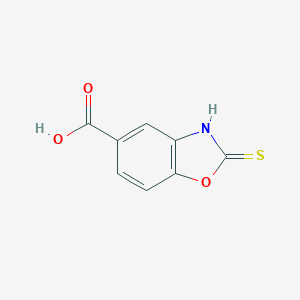
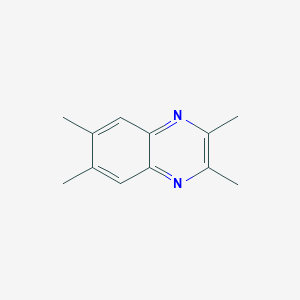
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B187991.png)
